molecular formula C17H11N5O4 B12951363 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B12951363
M. Wt: 349.30 g/mol
InChI Key: CFDVLOVZMDCLSA-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a pyrazine ring, with phenyl and nitrophenyl substituents, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes. The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the use of catalysts or specific reagents to improve yield and selectivity .

Industrial production methods for this compound may involve scalable processes that ensure high purity and yield. These methods often utilize commercially available starting materials and optimize reaction conditions to minimize costs and environmental impact .

Chemical Reactions Analysis

2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Mechanism of Action

Comparison with Similar Compounds

2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H11N5O4

Molecular Weight

349.30 g/mol

IUPAC Name

2-(4-nitrophenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

InChI

InChI=1S/C17H11N5O4/c23-16-15-19-21(12-6-8-13(9-7-12)22(25)26)17(24)20(15)10-14(18-16)11-4-2-1-3-5-11/h1-10H,(H,18,23)

InChI Key

CFDVLOVZMDCLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

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